Healon

Descripción

Propiedades

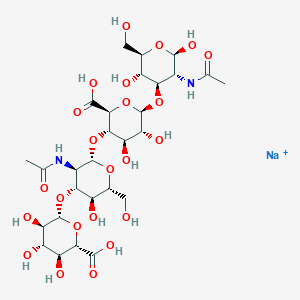

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIVKILSMZOHHF-QJZPQSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2NaO23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-61-9 (Parent) | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

799.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9067-32-7 | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Deep Dive into Sodium Hyaluronate: The Core of Healon® Ophthalmic Viscosurgical Devices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hyaluronate, the sodium salt of hyaluronic acid (HA), is a naturally occurring glycosaminoglycan that is a principal component of the extracellular matrix in connective, epithelial, and neural tissues.[1][2] Its remarkable viscoelasticity, biocompatibility, and non-immunogenic nature have established it as a cornerstone of ophthalmic surgery, particularly as the active ingredient in the Healon® family of ophthalmic viscosurgical devices (OVDs).[3][4] This technical guide provides a comprehensive overview of the core properties of sodium hyaluronate as utilized in this compound®, detailing its physicochemical and rheological characteristics, biological interactions within the ocular environment, and the experimental protocols employed for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and application of ophthalmic biomaterials.

Physicochemical Properties of Sodium Hyaluronate in this compound®

Sodium hyaluronate is a linear polysaccharide composed of repeating disaccharide units of N-acetyl-D-glucosamine and sodium glucuronate, linked by β 1-3 and β 1-4 glycosidic bonds.[5][6] This high molecular weight polymer's behavior in solution is dictated by its concentration, molecular weight, and the ionic strength of the surrounding medium.[7] In physiological phosphate-buffered saline, it behaves as a typical polyelectrolyte, forming highly expanded, hydrated coils.[7][8]

The this compound® family of OVDs encompasses a range of formulations, each tailored with specific concentrations and molecular weights of sodium hyaluronate to achieve distinct rheological profiles for various surgical needs.[4] These formulations are sterile, nonpyrogenic, and transparent, ensuring a clear surgical field.[5][6]

Table 1: Physicochemical Properties of Various this compound® Formulations

| Formulation | Sodium Hyaluronate Concentration (%) | Molecular Weight (Da) | Classification | Key Characteristics |

| This compound® | 1.0%[4] | 4 x 10⁶[4] | Cohesive | High viscosity at rest, protects tissues.[4][6] |

| This compound GV® | 1.4%[9] | 5 x 10⁶[4] | Cohesive | Higher viscosity than this compound®, superior space maintenance.[4][9] |

| Healon5® | 2.3%[9] | 4 x 10⁶[4] | Viscoadaptive | Biphasic rheology: cohesive at low shear, dispersive-like at high shear.[4] |

| This compound® EndoCoat | 3.0%[10][11] | ~800,000[10][11] | Dispersive | Lower molecular weight, excellent endothelial coating and protection.[10][11] |

| This compound GV Pro | 1.8%[12] | 3,200,000[12] | Cohesive | High viscosity for creating and maintaining space.[12] |

Rheological Properties: The Essence of Viscosurgery

The clinical efficacy of this compound® is fundamentally linked to its rheological properties, which include viscosity, elasticity, and pseudoplasticity (shear-thinning behavior).[3][13] These properties allow OVDs to maintain intraocular space, protect the corneal endothelium from mechanical trauma, and be easily removed from the eye post-surgery.[14][15]

Viscosity: A measure of a fluid's resistance to flow. In OVDs, high viscosity at low shear rates (zero-shear viscosity) is crucial for maintaining the anterior chamber and stabilizing tissues.[4][7]

Elasticity: The ability of a material to return to its original shape after deformation. This property helps absorb mechanical stress and protects ocular tissues from the vibrations of surgical instruments.[15]

Pseudoplasticity: Also known as shear-thinning, this is the phenomenon where a fluid's viscosity decreases with an increasing shear rate.[13][16] This is a critical property for OVDs, as it allows for high viscosity at rest (low shear) for space maintenance, and low viscosity during injection through a narrow cannula and manipulation within the eye (high shear).[7][13]

Table 2: Rheological Properties of Sodium Hyaluronate Formulations

| Property | Description | Importance in Ophthalmic Surgery |

| Zero-Shear Viscosity (η₀) | Viscosity at a theoretical zero shear rate. | Indicates the ability to create and maintain space at rest.[9] |

| Complex Viscosity (η)* | A measure of resistance to flow under oscillatory shear. | Characterizes the overall viscoelastic behavior of the OVD.[14] |

| Elastic Modulus (G') | Represents the elastic (solid-like) component of the material. | Important for tissue protection and absorbing mechanical stress.[17] |

| Viscous Modulus (G'') | Represents the viscous (liquid-like) component of the material. | Relates to the material's ability to dissipate energy.[17] |

| Pseudoplasticity | The decrease in viscosity with increasing shear rate. | Allows for ease of injection and removal while maintaining space at rest.[7][13] |

Biological Interactions and Clinical Considerations

Sodium hyaluronate is a biocompatible and non-antigenic substance that is naturally present in the eye's vitreous and aqueous humor.[5][6] It does not interfere with normal wound healing or epithelialization.[5]

Corneal Endothelial Protection: A primary function of this compound® is to coat and protect the delicate corneal endothelial cells from damage during phacoemulsification and intraocular lens (IOL) implantation.[5][6]

Corneal Wound Healing: Studies have shown that sodium hyaluronate can promote the proliferation, migration, and autophagy of corneal epithelial cells, contributing to wound healing.[18][19] This is partly achieved by upregulating connective tissue growth factor (CTGF) and downregulating miR-18a.[18][20]

Intraocular Pressure (IOP): A potential side effect of using sodium hyaluronate OVDs is a transient increase in postoperative intraocular pressure.[21][22] This is thought to be due to the obstruction of the trabecular meshwork by the viscous material, impeding aqueous humor outflow.[21][23] While aspiration of the OVD at the end of surgery is common practice, studies have shown that it may not completely eliminate the risk of IOP spikes.[24]

Experimental Protocols

The characterization of sodium hyaluronate in OVDs involves a suite of analytical techniques to determine its molecular and rheological properties.

Molecular Weight Determination

The weight-average molecular mass (Mw) and its distribution are typically determined using size exclusion chromatography coupled with multi-angle light scattering (SEC-MALLS).[7][25]

Methodology:

-

Sample Preparation: A dilute solution of sodium hyaluronate is prepared in a suitable solvent, such as phosphate-buffered saline (PBS).[7] The solution is often filtered through a sub-micron filter before injection to remove any particulate matter.[26]

-

Chromatographic Separation: The sample is injected into a size exclusion chromatography system. The stationary phase consists of porous particles that separate the polymer molecules based on their hydrodynamic volume. Larger molecules elute first.[7]

-

Detection: The eluent passes through a series of detectors, including a multi-angle light scattering (MALLS) detector and a differential refractive index (dRI) detector.[7][26]

-

Data Analysis: The MALLS detector measures the intensity of light scattered by the polymer molecules at various angles, which is used to calculate the absolute molecular weight. The dRI detector measures the concentration of the polymer in each fraction.[26]

Rheological Characterization

The viscoelastic properties of this compound® are measured using rotational rheometers.[14][27]

Methodology:

-

Instrumentation: A rotational rheometer, often with a cone-plate or plate-plate geometry, is used. A Peltier element is typically employed for precise temperature control, usually at 25°C.[14][26]

-

Steady Shear Viscometry: To determine the viscosity as a function of shear rate (flow curve) and assess pseudoplasticity, a steady shear test is performed. The shear rate is logarithmically increased over a range relevant to surgical procedures (e.g., 0.001 s⁻¹ to 100 s⁻¹).[14]

-

Oscillatory Measurements: To characterize the viscoelastic properties (G' and G''), a dynamic oscillatory test is conducted. A small, sinusoidal strain is applied to the sample at varying frequencies, and the resulting stress is measured. This allows for the determination of the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').[14][28]

Sterilization

Sodium hyaluronate solutions are heat-sensitive, and sterilization methods must be carefully chosen to avoid depolymerization, which would degrade the rheological properties.[29][30]

Common Methods:

-

Autoclaving (Moist Heat Sterilization): This is a common method, but the high temperatures can lead to a decrease in viscosity.[30][31] Optimized cycles with rapid heating and cooling phases can minimize degradation.[30][31]

-

Filtration: Sterile filtration through a 0.22 µm filter can be used, particularly for lower concentration or lower molecular weight solutions.[32]

-

Aseptic Processing: Manufacturing the product under sterile conditions is another approach to ensure product sterility.[33]

-

Irradiation (Gamma or Electron Beam): This method can cause significant depolymerization of hyaluronic acid and is generally less favored for viscous solutions.[29]

Visualizations

Signaling Pathway in Corneal Epithelial Healing

Caption: Signaling pathway of sodium hyaluronate in promoting corneal epithelial wound healing.

Experimental Workflow for Rheological Characterization

Caption: Experimental workflow for the rheological characterization of an OVD.

Conclusion

Sodium hyaluronate is a remarkably versatile biopolymer whose unique physicochemical and rheological properties are expertly harnessed in the this compound® family of ophthalmic viscosurgical devices. The precise control of its concentration and molecular weight allows for the creation of a spectrum of products, from cohesive to dispersive and viscoadaptive, each tailored to specific surgical challenges. A thorough understanding of its properties, biological interactions, and the methodologies for its characterization is paramount for the continued innovation and safe application of these essential tools in ophthalmology. This guide provides a foundational resource for professionals dedicated to advancing the field of ophthalmic biomaterials and surgical technology.

References

- 1. Sodium hyaluronate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. stanfordchem.com [stanfordchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound (Sodium Hyaluronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. rxmed.com [rxmed.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. dc-ophthalmology.com [dc-ophthalmology.com]

- 13. mdpi.com [mdpi.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Viscosimetric properties of sodium hyaluronate and hypromellose solutions for medical devices [iris.unimol.it]

- 17. diva-portal.org [diva-portal.org]

- 18. ejh.it [ejh.it]

- 19. Sodium hyaluronate promotes proliferation, autophagy, and migration of corneal epithelial cells by downregulating miR-18a in the course of corneal epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Sodium hyaluronate promotes proliferation, autophagy, and migration of corneal epithelial cells by downregulating miR-18a in the course of corneal epithelial injury | Semantic Scholar [semanticscholar.org]

- 21. Hyaluronate increases intraocular pressure when used in cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. stanfordchem.com [stanfordchem.com]

- 23. Hyaluronate increases intraocular pressure when used in cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.healio.com [journals.healio.com]

- 25. uef.sav.sk [uef.sav.sk]

- 26. pubs.aip.org [pubs.aip.org]

- 27. theanalyticalscientist.com [theanalyticalscientist.com]

- 28. Evaluation of the Rheological Properties, Preclinical Safety, and Clinical Effectiveness of a New Dispersive Ophthalmic Viscoelastic Device for Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Hyaluronic acid sterilization: heat treatment and preservation of the molecular weight [steriflow.com]

- 31. fedegari.com [fedegari.com]

- 32. researchgate.net [researchgate.net]

- 33. CN102488911A - Sodium hyaluronate injection sterilization method for guaranteeing aseptic packaging - Google Patents [patents.google.com]

A Technical Guide to the Molecular Weight and Composition of Healon® Formulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and composition of various formulations of Healon®, a widely used ophthalmic viscosurgical device (OVD). This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the physicochemical properties of these medical devices.

Introduction to this compound® Ophthalmic Viscosurgical Devices

This compound® is a family of ophthalmic viscosurgical devices based on purified, high-molecular-weight sodium hyaluronate. These formulations are designed to create and maintain space in the anterior chamber of the eye during ophthalmic surgery, protecting delicate tissues from mechanical damage. The rheological properties of each this compound® formulation are tailored to specific surgical needs, and these properties are a direct function of the molecular weight and concentration of the sodium hyaluronate, as well as its interaction with the physiological buffer.

Composition and Physicochemical Properties

The core component of all this compound® formulations is sodium hyaluronate, a linear polysaccharide of repeating disaccharide units of N-acetylglucosamine and sodium glucuronate.[1] The specific characteristics of each formulation are determined by the molecular weight of the sodium hyaluronate and its concentration in the final product.

Data Summary

The following tables summarize the key quantitative data for various this compound® formulations.

Table 1: Molecular Weight and Composition of this compound® Formulations

| Formulation | Sodium Hyaluronate Concentration (%) | Average Molecular Weight (Da) | Viscosity | Classification |

| This compound® | 1.0%[2][3] | ~3,200,000[2][4] | 150,000 mPas[4] | Cohesive[2][4] |

| This compound GV® PRO | 1.8%[5] | 3,200,000[5] | 2.60 - 3.50 Log (Pas)[5] | Cohesive[5] |

| Healon5® PRO | Not specified, but original this compound®5 is 2.3%[6][7] | 3,200,000[8][9] | 1,300,000 – 12,600,000 mPas[8] | Viscoadaptive[8][9] |

| This compound® PRO | 1.0%[2][3] | 3,200,000[2][4] | 1.70 - 2.75 Log (Pas)[2] | Cohesive[2][4] |

| This compound EndoCoat® | 3.0% (30 mg/mL)[10][11] | ~800,000[10][11] | ~50,000 centipoise[10][11] | Dispersive[10] |

Table 2: Rheological Properties of Select this compound® Formulations

| Formulation | Mean Viscosity at Zero Shear Rate (Pas)[12] | Mean Pseudoplasticity[12] | Mean Relaxation Time (sec)[12] |

| This compound® | 243 ± 5 | 173 ± 7 | 21 ± 3 |

| This compound GV® | 2451 ± 12 | 754 ± 10 | 83 ± 4 |

| Healon5® | 5525 ± 14 | 591 ± 6 | 88 ± 6 |

Experimental Protocols

The characterization of this compound® formulations relies on a suite of analytical techniques to determine their molecular weight, composition, and rheological properties. The following sections outline the general methodologies employed.

Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution of polymers like sodium hyaluronate. When coupled with a Multi-Angle Laser Light Scattering (MALS) detector, it allows for the determination of the absolute molecular weight without the need for column calibration with standards.

Methodology:

-

Sample Preparation: A dilute solution of the this compound® formulation is prepared in a suitable mobile phase, typically a buffered aqueous solution (e.g., phosphate-buffered saline). The sample is filtered through a sub-micron filter to remove any particulate matter.

-

Chromatographic System: The system consists of a high-performance liquid chromatography (HPLC) pump, an autosampler, a series of SEC columns packed with porous particles of a specific size range, a MALS detector, and a refractive index (RI) detector.

-

Separation: The prepared sample is injected into the SEC columns. Larger molecules are excluded from the pores of the packing material and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer elution times.

-

Detection and Analysis: As the separated molecules elute from the column, they pass through the MALS detector, which measures the intensity of light scattered by the molecules at multiple angles. Simultaneously, the RI detector measures the concentration of the eluting polymer. The data from both detectors are processed by specialized software to calculate the absolute molecular weight and determine the molecular weight distribution of the sodium hyaluronate in the sample.

Rheological Characterization: Rotational Rheometry

The viscoelastic properties of this compound® formulations are critical to their function during surgery. These properties are characterized using a rotational rheometer, which can perform both steady shear and oscillatory tests.

Methodology:

-

Instrumentation: A controlled-stress or controlled-strain rotational rheometer equipped with a cone-plate or parallel-plate geometry is used. The temperature is precisely controlled, typically at 25°C, to mimic operating room conditions.

-

Sample Loading: A small, well-defined volume of the this compound® formulation is carefully loaded between the plates of the rheometer, ensuring no air bubbles are trapped.

-

Steady Shear Testing: The viscosity of the sample is measured as a function of shear rate. This provides information on the material's resistance to flow under different surgical manipulations (e.g., slow injection vs. rapid irrigation). The zero-shear viscosity, which represents the viscosity at rest, is a key parameter for cohesive OVDs.

-

Oscillatory Testing: Small-amplitude, sinusoidal oscillations are applied to the sample at varying frequencies. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. These parameters provide insights into the material's ability to maintain space and absorb stress.

Composition Analysis: Viscometry

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to its molecular weight. It is often determined using a capillary viscometer.

Methodology:

-

Sample Preparation: A series of dilutions of the this compound® formulation are prepared in a precise solvent, typically a buffered saline solution.

-

Measurement: The flow time of the pure solvent and each of the polymer solutions is measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled water bath.

-

Calculation: The relative viscosity, specific viscosity, and reduced viscosity are calculated from the flow times.

-

Extrapolation: The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration using the Huggins and Kraemer equations.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound® formulations.

Caption: Workflow for Molecular Weight Determination using SEC-MALS.

Caption: Workflow for Rheological Characterization using a Rotational Rheometer.

Conclusion

The diverse range of this compound® formulations provides ophthalmic surgeons with a selection of OVDs tailored to specific surgical requirements. The distinct physicochemical properties of each formulation, driven by variations in sodium hyaluronate molecular weight and concentration, are meticulously characterized through advanced analytical techniques. This technical guide provides a foundational understanding of these properties and the methodologies used for their determination, serving as a valuable resource for the scientific and drug development community.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Characterization at 25 °C of Sodium Hyaluronate in Aqueous Solutions Obtained by Transport Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Rheological and Adhesive Properties to Identify Cohesive and Dispersive Ophthalmic Viscosurgical Devices [jstage.jst.go.jp]

- 5. muser-my.com [muser-my.com]

- 6. [Determination of purity and molecular weight of polysaccharides by high performance gel permeation chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. lcms.cz [lcms.cz]

- 10. Polysaccharide Molecular Weight Analysis Services - Creative Proteomics [creative-proteomics.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. rheologylab.com [rheologylab.com]

A Deep Dive into the Viscoelastic Properties of Sodium Hyaluronate in Healon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the viscoelastic properties of sodium hyaluronate as utilized in the Healon family of ophthalmic viscosurgical devices (OVDs). This compound products are critical tools in ophthalmic surgery, primarily used to create and maintain space in the anterior chamber of the eye, protect delicate intraocular tissues, and manipulate tissues during procedures.[1][2][3] The unique rheological behavior of sodium hyaluronate is central to the clinical performance of these devices.[4][5] This document will delve into the quantitative viscoelastic parameters of various this compound formulations, the detailed experimental protocols for their measurement, and the logical relationships governing their function.

Introduction to Sodium Hyaluronate and this compound

Sodium hyaluronate is a naturally occurring linear polysaccharide composed of repeating disaccharide units of N-acetylglucosamine and sodium glucuronate.[6][7] It is a key component of the extracellular matrix in connective tissues and is found in high concentrations in the vitreous and aqueous humor of the eye.[7][8] The sodium hyaluronate used in this compound products is a highly purified, non-inflammatory, high molecular weight fraction derived from bacterial fermentation.[6][9]

The clinical efficacy of this compound as an OVD is directly attributable to its viscoelastic nature, meaning it exhibits both viscous (fluid-like) and elastic (solid-like) properties.[1][4] These properties are influenced by the molecular weight and concentration of the sodium hyaluronate, as well as the shear rate applied during surgical maneuvers.[10][11][12]

Viscoelastic Properties of this compound Formulations

The this compound family includes several formulations with distinct viscoelastic profiles tailored for different surgical needs. These include the cohesive this compound and this compound GV, and the viscoadaptive Healon5.[8][13][14] this compound EndoCoat is a dispersive OVD.[6] Cohesive OVDs, characterized by high molecular weight and long-chain molecules, are adept at maintaining space, while dispersive OVDs, with lower molecular weights and shorter chains, are better at coating and protecting tissues.[12][15] Viscoadaptive OVDs exhibit both cohesive and dispersive properties depending on the surgical conditions.[8]

The key viscoelastic parameters that define the performance of this compound products include zero-shear viscosity, pseudoplasticity, relaxation time, and the elastic (storage) and viscous (loss) moduli.

Data Presentation

The following tables summarize the quantitative viscoelastic properties of various this compound formulations based on published studies.

Table 1: Rheological Properties of this compound, this compound GV, and Healon5 [13][14]

| Property | This compound | This compound GV | Healon5 |

| Sodium Hyaluronate Concentration | 1.0%[8][14] | 1.4%[8][14] | 2.3%[8][14] |

| Mean Viscosity at Zero Shear Rate (Pa·s) | 243 ± 5 | 2451 ± 12 | 5525 ± 14 |

| Mean Pseudoplasticity | 173 ± 7 | 754 ± 10 | 591 ± 6 |

| Mean Relaxation Time (sec) | 21 ± 3 | 83 ± 4 | 88 ± 6 |

Table 2: Molecular and Physical Properties of Various this compound Formulations

| Property | This compound | This compound GV Pro | Healon5 | This compound EndoCoat |

| Sodium Hyaluronate Concentration | 1.0%[7][16] | 1.8%[17] | 2.3%[8] | 3.0% (30 mg/ml)[6][9] |

| Molecular Weight (Da) | ~3,200,000[16] | ~3,200,000[17] | ~4,000,000[8] | ~800,000[6][9] |

| Viscosity | 1.70 - 2.75 Log (Pas)[16] | 2.60 - 3.50 Log (Pas)[17] | High at low shear rates[13] | ~50,000 cP[6][9] |

| Osmolality (mOsm/kg) | 295[18] | 312[18] | 322[18] | ~320[6][9] |

| Classification | Cohesive[16] | Cohesive[17] | Viscoadaptive[8] | Dispersive[6] |

Experimental Protocols for Viscoelastic Characterization

The characterization of the viscoelastic properties of OVDs like this compound is guided by international standards such as ISO 15798.[1][2][3][19][20] The following sections detail the methodologies for measuring the key parameters presented in the tables above.

Rheological Measurements using a Rotational Rheometer

A rotational rheometer is a primary instrument for characterizing the viscoelastic properties of OVDs.[21][22]

Experimental Workflow for Rheological Analysis

Caption: Workflow for rheological analysis of OVDs.

Methodology:

-

Instrumentation: An Advanced Rheometric Expansion System or a similar controlled-stress or controlled-rate rheometer is used.[13] The instrument is equipped with a cone-plate or parallel-plate measuring system.[21][22]

-

Temperature Control: All measurements are performed at a physiologically relevant temperature, typically 25°C, maintained by a Peltier plate or a similar temperature control unit.[21][22]

-

Sample Loading: A sufficient amount of the this compound sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. A standard loading protocol is followed to ensure consistency.[21][22]

-

Oscillatory Shear Tests (for G', G'', and η):*

-

A small-amplitude sinusoidal shear strain is applied to the sample over a range of frequencies (e.g., 0.1 to 100 Hz).[21][22]

-

The resulting stress response is measured to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[4]

-

The complex viscosity (η*) is also calculated from these measurements.[21]

-

-

Steady Shear Tests (for Zero-Shear Viscosity and Pseudoplasticity):

-

The viscosity is measured over a range of shear rates, typically from a very low rate (e.g., 0.001 s⁻¹) to a high rate (e.g., 100 s⁻¹).[21][22]

-

The zero-shear viscosity (η₀) is determined from the plateau in viscosity at the lowest shear rates.[4]

-

Pseudoplasticity (shear-thinning behavior) is observed as the decrease in viscosity with increasing shear rate.[4][23] The viscosity-shear rate relationship is typically presented on a log-log plot.[2]

-

Molecular Weight Determination

The molecular weight of sodium hyaluronate is a critical determinant of its viscoelastic properties.[15]

Methodology:

-

Instrumentation: High-performance gel permeation chromatography (HP-GPC) or size-exclusion chromatography (SEC) coupled with a multi-angle laser light scattering (MALLS) detector and a refractive index detector is a standard method.[24][25]

-

Column and Mobile Phase: Polymeric columns are used with a suitable mobile phase, such as a 0.15 M aqueous NaCl solution.[25]

-

Calibration: The columns are calibrated using well-characterized polymer standards, such as Pullulan.[24]

-

Sample Preparation: The this compound sample is dissolved in the mobile phase at a known concentration.

-

Analysis: The sample is injected into the SEC system. The different molecular weight fractions are separated based on their size as they pass through the column. The detectors then quantify the molecular weight and its distribution.

Logical Relationship of Molecular Properties to Viscoelastic Behavior

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. mdcpp.com [mdcpp.com]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. rheologylab.com [rheologylab.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound (Sodium Hyaluronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Use of viscoelastic substance in ophthalmic surgery – focus on sodium hyaluronate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. oculist.net [oculist.net]

- 12. Ophthalmic Viscosurgical Devices (OVDs) in Challenging Cases: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Healon5 viscoadaptive formulation: Comparison to this compound and this compound GV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reviewofophthalmology.com [reviewofophthalmology.com]

- 16. dc-ophthalmology.com [dc-ophthalmology.com]

- 17. dc-ophthalmology.com [dc-ophthalmology.com]

- 18. researchgate.net [researchgate.net]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. BS EN ISO 15798:2022 Ophthalmic implants. Ophthalmic viscosurgical devices [en-standard.eu]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. The Analytical Scientist | Characterizing Opthalmic Viscosurgical Devices (OVDs) using a rotational rheometer [theanalyticalscientist.com]

- 23. Viscosimetric properties of sodium hyaluronate and hypromellose solutions for medical devices [iris.unimol.it]

- 24. Determination of molecular weight of hyaluronic acid in bovine vitreous humour and this compound by high performance gel permeation chromatography and its depolymerization with ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. uef.sav.sk [uef.sav.sk]

Biocompatibility of Healon for In Vitro Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of Healon, a widely used ophthalmic viscosurgical device (OVD), for in vitro research applications. This compound, primarily composed of sodium hyaluronate, is a sterile, non-pyrogenic, viscoelastic solution. While its primary applications are in ophthalmic surgery, its biocompatibility profile makes it a subject of interest for various in vitro studies, including those in cell culture and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular signaling pathways to guide researchers in utilizing this compound in their studies.

Core Composition and Properties of this compound Formulations

This compound is available in several formulations, each with distinct physical properties derived from varying concentrations and molecular weights of sodium hyaluronate. These differences can influence their behavior and biocompatibility in in vitro systems.

| Property | This compound | This compound GV | Healon5 |

| Composition | 1.0% Sodium Hyaluronate | 1.4% Sodium Hyaluronate | 2.3% Sodium Hyaluronate |

| Molecular Weight | High | Higher | High |

| Viscosity at Zero Shear Rate (Pa·s) | 243 ± 5 | 2451 ± 12 | 5525 ± 14 |

| Pseudoplasticity | 173 ± 7 | 754 ± 10 | 591 ± 6 |

| Relaxation Time (sec) | 21 ± 3 | 83 ± 4 | 88 ± 6 |

In Vitro Biocompatibility Data

The biocompatibility of this compound has been assessed in various in vitro models, evaluating its effects on cell viability, proliferation, migration, and inflammatory responses.

Cell Viability and Proliferation

Studies have shown that sodium hyaluronate, the active component of this compound, generally exhibits high biocompatibility with a variety of cell types. However, its effect on cell proliferation can be cell-type and concentration-dependent.

| Cell Type | This compound Concentration | Assay | Result | Citation |

| Human Tenon Fibroblasts | 0.01 mg/mL - 0.1 mg/mL | Crystal Violet Staining | Dose-dependent enhancement of cell proliferation. | |

| Human Corneal Epithelial Cells | 0.6 mg/mL | Ki67 Staining | No significant effect on proliferation. | [1] |

| Rabbit Corneal Epithelial, Endothelial Cells, and Keratocytes | Not Specified | Not Specified | Good biocompatibility, supported cell proliferation. | [2] |

| Human Dermal Fibroblasts | Not Specified | Not Specified | Increased fibroblast proliferation. | [3] |

Platelet Aggregation

The effect of different this compound formulations on platelet aggregation has been investigated in vitro, suggesting a generally low impact.

| Aggregating Agent | Control (% Aggregation) | This compound (% Aggregation) | This compound GV (% Aggregation) | Healon5 (% Aggregation) | Citation |

| ADP | 75 ± 4.35 | 67 ± 4.35 | 59.33 ± 3.51 | 70 ± 3 | [4] |

| Epinephrine | 80.66 ± 2.08 | 67 ± 3 | 77.66 ± 4.04 | 77 ± 4 | [4] |

| Collagen | 74 ± 5.29 | 65 ± 4.35 | 54 ± 2 | 51 ± 2.64 | [4] |

The study concluded that while there were inhibitory effects, they were not statistically significant.[4]

Cytokine Production

Sodium hyaluronate can modulate the production of inflammatory cytokines in vitro, which is a critical aspect of its biocompatibility.

| Cell Type | Treatment | Cytokine | Result | Citation |

| Human Mononuclear Cells | 100 µg/mL Sodium Hyaluronate | Migration Inhibitory Factor (MIF) | Inhibition of MIF production. | |

| Human Fibroblasts | Not Specified | TNF-α, IL-6 | Modulation of cytokine production. |

Cellular Signaling Pathways

The biological effects of this compound are primarily mediated by the interaction of its main component, hyaluronic acid (HA), with cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). These interactions trigger downstream signaling cascades that influence cell behavior.

HA-CD44 Signaling Pathway

Interaction of hyaluronic acid with its primary receptor, CD44, can activate multiple downstream signaling pathways, including those involving Src, FAK, and the MAPK/ERK cascade, which play roles in cell survival, proliferation, and migration.

HA-RHAMM Signaling Pathway

The interaction of hyaluronic acid with RHAMM is particularly important in regulating cell motility. This pathway often involves the activation of tyrosine kinases and the subsequent remodeling of the cytoskeleton.

Experimental Protocols

The following are detailed methodologies for key in vitro biocompatibility assays that can be adapted for testing this compound and its various formulations.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a quantitative colorimetric assay for assessing cell metabolic activity.

Materials:

-

Adherent cell line of interest (e.g., Human Corneal Epithelial Cells, HCE-T)

-

96-well tissue culture plates

-

Complete culture medium

-

This compound formulations (this compound, this compound GV, Healon5) diluted in serum-free medium to desired concentrations

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Carefully aspirate the culture medium. Add 100 µL of the diluted this compound formulations or control medium (serum-free medium without this compound) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of MTT solvent to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Cell Migration (Scratch/Wound Healing Assay)

This assay is used to assess the effect of this compound on collective cell migration.

Materials:

-

Adherent cell line capable of forming a monolayer (e.g., Human Dermal Fibroblasts)

-

6-well or 12-well tissue culture plates

-

Complete culture medium

-

This compound formulations diluted in low-serum medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Scratch Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add the this compound formulations diluted in low-serum medium to the wells. Use low-serum medium alone as a control.

-

Image Acquisition: Immediately capture images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Conclusion

This compound and its various formulations demonstrate a high degree of biocompatibility in a range of in vitro models. Its primary component, sodium hyaluronate, interacts with cell surface receptors to modulate key cellular processes such as proliferation and migration. The specific effects can vary depending on the this compound formulation, its concentration, and the cell type being investigated. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and interpret in vitro studies involving this compound, contributing to a deeper understanding of its biological interactions and potential applications beyond ophthalmic surgery.

References

- 1. Sodium hyaluronate (hyaluronic acid) promotes migration of human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on biocompatibility of complexes of collagen-chitosan-sodium hyaluronate and cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.bvsalud.org [docs.bvsalud.org]

- 4. clyte.tech [clyte.tech]

Mechanism of Action of Healon® in Ocular Tissue Protection: A Technical Guide

Abstract: Healon®, a family of ophthalmic viscosurgical devices (OVDs) based on sodium hyaluronate, is integral to modern ophthalmic surgery, providing critical tissue protection. Its mechanism of action is multifaceted, primarily revolving around its unique rheological properties which afford a physical barrier and maintain anatomical space during delicate intraocular procedures. Different formulations of this compound offer a spectrum of cohesive, dispersive, and viscoadaptive behaviors, tailored to specific surgical needs. Beyond its physical presence, sodium hyaluronate exhibits biochemical activities, including the potential modulation of wound healing and attenuation of oxidative stress. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to elucidate this compound's protective effects at the molecular and macroscopic levels.

Core Mechanism: Rheology-Driven Physical Protection

The primary protective function of this compound is mechanical, derived directly from its physical properties as a viscoelastic substance.[1] Composed of a high-molecular-weight fraction of sodium hyaluronate, this compound solutions exhibit characteristics of both a viscous fluid and an elastic solid.[2][3][4] This dual nature is critical for protecting delicate ocular tissues, particularly the corneal endothelium, from mechanical trauma induced by surgical instruments, turbulent fluidics, and contact with lens fragments during phacoemulsification.[3][5][6]

The behavior of an OVD is defined by properties such as viscosity, pseudoplasticity, and its classification as cohesive, dispersive, or viscoadaptive.

-

Cohesive OVDs (e.g., this compound®, this compound GV®) feature long-chain, high-molecular-weight molecules that intertwine, causing the substance to adhere to itself.[7][8] This makes them ideal for creating and maintaining space, such as deepening the anterior chamber, and they are easily removed as a single mass.[9][10][11]

-

Dispersive OVDs (e.g., this compound EndoCoat®) have shorter molecular chains and a lower molecular weight.[4][12] They adhere well to tissue surfaces, providing a protective coating that is resistant to removal during the high-flow conditions of phacoemulsification.[12][13]

-

Viscoadaptive OVDs (e.g., Healon5®) exhibit dual characteristics; they behave as a cohesive agent at low shear rates, maintaining space effectively, but fracture into smaller, dispersive-like fragments at high shear rates, providing a protective layer during phacoemulsification.[7]

These properties allow this compound to form a physical barrier, absorb mechanical shock, and maintain a stable surgical environment, thereby minimizing iatrogenic tissue damage.[2][14]

Data Presentation: Rheological Properties

The specific formulation of a this compound product dictates its clinical behavior and protective capabilities. The table below summarizes the key quantitative properties of various this compound family OVDs.

| Product Family | Classification | Sodium Hyaluronate (NaHa) Concentration | Molecular Weight (Daltons) | Zero-Shear Viscosity (mPas) |

| This compound EndoCoat® | Dispersive | 3.0% | ~800,000 | ~50,000 |

| This compound® PRO | Cohesive | 1.0% | ~3,200,000 | >200,000 |

| This compound GV® PRO | Cohesive | 1.8% | ~3,200,000 | ~2,000,000 |

| Healon5® PRO | Viscoadaptive | 2.3% | ~3,200,000 | ~4,000,000 |

(Data sourced from Johnson & Johnson Vision product specifications and related literature).[11][12][15]

Visualization: Physical Protection Workflow

Cellular and Biochemical Mechanisms of Action

Beyond its dominant physical role, sodium hyaluronate interacts with ocular tissues at a cellular level, influencing biological processes relevant to protection and healing.

Protection of the Corneal Endothelium

The preservation of the corneal endothelium, a delicate, non-regenerative cell layer, is a primary objective of OVD use. This compound protects these cells by creating a protective layer that minimizes contact with harmful stimuli.[2][5][13] Clinical studies have quantified this protective effect by measuring changes in endothelial cell density (ECD) and corneal thickness post-surgery.

For instance, a prospective study on vitreoretinal surgery in aphakic eyes found that filling the anterior chamber with sodium hyaluronate significantly reduced the incidence of severe corneal edema.[16] For surgeries lasting less than two hours, the incidence was 7.7% in the this compound group versus 38.5% in the control group.[16] For surgeries exceeding two hours, the rates were 21.4% and 100%, respectively.[16] Another study comparing this compound to Viscoat during phacoemulsification found a mean endothelial cell loss of 2.71% in the this compound group, though this was not statistically different from the comparator.[17]

Data Presentation: Corneal Endothelial Protection Studies

| Study Type | OVDs Compared | Key Quantitative Finding | Conclusion |

| Prospective Clinical Trial | This compound vs. Control (BSS) | Surgeries <2 hrs: 7.7% vs. 38.5% incidence of severe corneal edema.[16] | This compound is effective in protecting the corneal endothelium during vitreoretinal surgery.[16] |

| Comparative Study | This compound vs. Viscoat | Mean endothelial cell loss: 2.71% (this compound) vs. 9.27% (Viscoat) (p > 0.05).[17] | This compound showed a trend towards greater protective effect, but results were not statistically significant.[17] |

| Randomized Trial | This compound GV vs. Viscoat | No significant difference in endothelial cell density or corneal thickness.[18] | This compound GV and Viscoat were comparable in their ability to protect the endothelium.[18] |

| Preclinical Rabbit Model | This compound-D vs. Viscoat | No significant difference in denuded or damaged endothelial area from air bubbles.[19] | This compound-D is as effective as Viscoat in protecting against air bubble-induced damage.[19] |

Experimental Protocols

Experimental Protocol 1: Quantification of Corneal Endothelial Damage (Rabbit Model)

Objective: To compare the endothelial protective effects of different dispersive OVDs against mechanical damage from air bubbles during phacoemulsification.

Methodology:

-

Animal Model: New Zealand white rabbits are anesthetized.

-

Surgical Procedure: A randomized, masked protocol is used. The anterior chamber of each eye is filled with either this compound-D or Viscoat.

-

Insult Application: Ultrasound at 70% continuous energy is delivered into the anterior chamber for 2 minutes. During the first minute, 2 mL of air bubbles are injected to simulate mechanical trauma.

-

Tissue Staining: Post-procedure, corneas are excised and stained with trypan blue (stains nuclei of damaged cells) and alizarin red (stains the intercellular borders of the endothelial monolayer).

-

Quantification: The stained corneas are evaluated via light microscopy. A digital imaging analysis system is used to quantify the total area of denuded endothelium (where cells are missing) and the area of damaged (trypan blue-positive) but present cells.

-

Statistical Analysis: Non-parametric tests (e.g., Mann-Whitney U test) are used to compare the median areas of damage between the two OVD groups.

(Protocol adapted from Cutler Peck et al., 2009).[19]

Experimental Protocol 2: Clinical Evaluation of Endothelial Cell Loss**

Objective: To compare the endothelial protective effects of this compound GV and Viscoat in patients undergoing phacoemulsification.

Methodology:

-

Study Design: A prospective, randomized, single-blind clinical trial is conducted.

-

Patient Population: Patients scheduled for routine endocapsular phacoemulsification with foldable IOL implantation are enrolled.

-

Randomization: Patients are randomized to receive either this compound GV or Viscoat as the primary OVD. The surgeon is aware of the OVD, but the evaluating technicians are masked.

-

Preoperative Assessment: Baseline measurements of central corneal thickness (via ultrasound pachymetry) and endothelial cell analysis (via noncontact specular microscopy) are performed. Metrics include endothelial cell density (cells/mm²), coefficient of variation in cell size (polymegathism), and percentage of hexagonal cells (pleomorphism).

-

Surgical Technique: A standardized surgical technique is used for all patients to minimize variability.

-

Postoperative Assessment: Measurements are repeated at specified intervals (e.g., 1 week, 1 month, 3 months) post-surgery.

-

Data Analysis: The percentage change in endothelial cell density and other morphological parameters from baseline is calculated for each group. Statistical tests (e.g., t-tests or ANOVA) are used to compare the outcomes between the two OVD groups.

(Protocol adapted from Koch et al., 1997).[18]

Promotion of Epithelial Wound Healing

Sodium hyaluronate has been shown to play a role in the wound healing of the corneal epithelium.[20] It is a natural ligand for the CD44 cell surface adhesion molecule, which is expressed on corneal epithelial cells.[21] The binding of sodium hyaluronate to CD44 is believed to facilitate the migration of epithelial cells, a crucial step in closing epithelial defects.[21] This mechanism may contribute to faster recovery and maintenance of the corneal surface integrity after surgical trauma. Studies have shown that sodium hyaluronate promotes the proliferation, autophagy, and migration of corneal epithelial cells, partly by downregulating specific microRNAs like miR-18a.[20]

Visualization: Epithelial Cell Migration Pathway

Attenuation of Oxidative Stress

During phacoemulsification, the ultrasonic energy used to break up the lens can generate highly reactive free radicals (e.g., hydroxyl radicals) through the decomposition of water.[3] These reactive oxygen species (ROS) can induce oxidative stress, leading to lipid peroxidation and damage to cellular membranes and proteins, including those in the corneal endothelium.[22][23] Antioxidants protect tissues by neutralizing these free radicals.[24][25] While the primary protective mechanism of this compound is physical, hyaluronic acid has been suggested to possess free radical scavenging properties. By quenching these harmful radicals in the anterior chamber, this compound may provide a biochemical shield in addition to its mechanical one, further reducing the overall stress and damage to intraocular tissues.

Visualization: Free Radical Scavenging Mechanism

Conclusion

The mechanism of action for this compound in tissue protection is a sophisticated interplay of physics and biology. Its principal value lies in its rheological properties, which allow it to act as a space-maintaining, shock-absorbing, and lubricating agent that physically shields delicate ocular structures from surgical trauma. The diverse formulations within the this compound family provide surgeons with a tailored arsenal of cohesive, dispersive, and viscoadaptive tools to meet the challenges of various surgical steps. Furthermore, emerging evidence highlights the biochemical contributions of its core component, sodium hyaluronate, in promoting epithelial wound healing and potentially mitigating oxidative stress. This dual functionality—providing both a passive physical shield and an active biological modulator—underpins this compound's role as an indispensable tool for enhancing safety and improving outcomes in ophthalmic surgery.

References

- 1. Ophthalmic viscosurgical device - Wikipedia [en.wikipedia.org]

- 2. This compound (Sodium Hyaluronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Use of viscoelastic substance in ophthalmic surgery – focus on sodium hyaluronate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crstodayeurope.com [crstodayeurope.com]

- 5. Sodium hyaluronate in cataract surgery. II. Report on the use of this compound in extracapsular cataract surgery using phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium hyaluronate (this compound) in anterior segment surgery: a review and a new use in extracapsular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reviewofophthalmology.com [reviewofophthalmology.com]

- 8. surgicaldirectinc.com [surgicaldirectinc.com]

- 9. dc-ophthalmology.com [dc-ophthalmology.com]

- 10. This compound GV OVD | Beye [beye.com]

- 11. dc-ophthalmology.com [dc-ophthalmology.com]

- 12. dc-ophthalmology.com [dc-ophthalmology.com]

- 13. crstoday.com [crstoday.com]

- 14. The complete solution this compound® OVDs | J&J Vision Professional [jnjvisionpro.com]

- 15. andrec.com.co [andrec.com.co]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Effects of this compound vs. Viscoat on endothelial cell count and morphology after phacoemulsification and posterior chamber lens implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Randomized clinical comparison of this compound GV and Viscoat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the corneal endothelial protective effects of this compound-D and Viscoat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sodium hyaluronate promotes proliferation, autophagy, and migration of corneal epithelial cells by downregulating miR-18a in the course of corneal epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sodium hyaluronate (hyaluronic acid) promotes migration of human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How Do Nutritional Antioxidants Really Work: Nucleophilic Tone and Para-Hormesis Versus Free Radical Scavenging in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Free radicals, antioxidants and functional foods: Impact on human health - PMC [pmc.ncbi.nlm.nih.gov]

The Rheological Profile of Healon® Ophthalmic Viscosurgical Devices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rheological behavior of the Healon® family of ophthalmic viscosurgical devices (OVDs), including this compound®, this compound® GV, and this compound®5. A thorough understanding of their viscosity, elasticity, and shear-thinning properties is critical for optimizing their performance in ophthalmic surgery and for the development of new and improved formulations. This document summarizes key quantitative data, details experimental protocols for rheological characterization, and provides visual representations of experimental workflows.

Core Rheological Properties of this compound® Formulations

This compound® OVDs are primarily composed of sodium hyaluronate, a naturally occurring polysaccharide. Their rheological behavior is principally determined by the molecular weight and concentration of the sodium hyaluronate, which dictates their performance during different stages of ophthalmic surgery.[1] These formulations are non-Newtonian fluids, exhibiting shear-thinning behavior where viscosity decreases with increasing shear rate.[2] This property is crucial for ease of injection through a narrow cannula (high shear rate) while maintaining space in the anterior chamber at rest (low to zero shear rate).[3]

The this compound® family offers a range of viscosities to suit different surgical needs. This compound® is a cohesive OVD, while this compound® GV (Greater Viscosity) provides a higher viscosity for enhanced space maintenance.[4] this compound®5 is classified as a viscoadaptive OVD, exhibiting both cohesive and dispersive properties depending on the shear rate, which allows it to be retentive at low shear rates and more fluid at higher shear rates.[5][6][7]

Quantitative Rheological Data

The following tables summarize the key rheological parameters for this compound®, this compound® GV, and this compound®5, providing a clear comparison of their properties at rest (zero shear rate).

Table 1: Rheological Properties of this compound®, this compound® GV, and this compound®5 at Zero Shear Rate [5][6]

| Parameter | This compound® | This compound® GV | This compound®5 |

| Mean Viscosity at Zero Shear Rate (Pa·s ± SD) | 243 ± 5 | 2451 ± 12 | 5525 ± 14 |

| Mean Pseudoplasticity | 173 ± 7 | 754 ± 10 | 591 ± 6 |

| Mean Relaxation Time (sec ± SD) | 21 ± 3 | 83 ± 4 | 88 ± 6 |

Table 2: Composition and Molecular Weight of this compound® Formulations [1][6]

| Formulation | Sodium Hyaluronate Concentration (%) | Molecular Weight (Daltons) |

| This compound® | 1.0 | 4.0 x 10⁶ |

| This compound® GV | 1.4 | 5.0 x 10⁶ |

| This compound®5 | 2.3 | 4.0 x 10⁶ |

Behavior Under Varying Shear Rates

All this compound® formulations exhibit pronounced shear-thinning behavior. While a comprehensive comparative dataset of viscosity across a continuous range of shear rates is not available in a single source, the general trend is a significant decrease in viscosity as shear rate increases. For instance, at low shear rates, the viscosity and elasticity increase from this compound® through this compound®5.[5][6] However, at higher shear rates, this compound®5 demonstrates a lower viscosity that can further decrease with constant exposure to that shear rate.[5]

Experimental Protocols for Rheological Characterization

The characterization of the rheological properties of OVDs like this compound® is crucial for ensuring their quality and performance. Standardized methods, often guided by ISO 15798, are employed to measure their viscosity and viscoelasticity.[3]

Steady-State Shear Viscosity Measurement

This protocol determines the viscosity of the OVD as a function of shear rate.

Objective: To measure the apparent viscosity of the this compound® formulation across a range of shear rates relevant to its clinical application, from at-rest conditions in the anterior chamber to injection through a cannula.

Instrumentation:

-

A rotational rheometer (e.g., Advanced Rheometric Expansion System) equipped with a cone-plate or parallel-plate geometry. A cone-plate geometry is often preferred for its uniform shear rate distribution.

Methodology:

-

Sample Loading: A small, precise volume of the this compound® sample is carefully loaded onto the lower plate of the rheometer. The upper geometry (cone or plate) is then lowered to a predefined gap setting to ensure complete and uniform sample filling.

-

Temperature Control: The temperature is maintained at a physiologically relevant temperature, typically 25°C, using a Peltier or circulating fluid system.

-

Shear Rate Sweep: The sample is subjected to a controlled sweep of shear rates, typically ranging from a low shear rate (e.g., 0.001 s⁻¹) to a high shear rate (e.g., 100 s⁻¹ or higher).[3] The shear rates are often increased in logarithmic increments.

-

Data Acquisition: The rheometer measures the torque required to rotate the upper geometry at each shear rate, from which the shear stress and, subsequently, the apparent viscosity are calculated.

-

Data Analysis: The apparent viscosity is plotted against the shear rate, typically on a log-log scale, to generate a flow curve that illustrates the shear-thinning behavior of the material.

Oscillatory Rheology (Dynamic Mechanical Analysis)

This protocol probes the viscoelastic properties of the OVD, separating its solid-like (elastic) and liquid-like (viscous) characteristics.

Objective: To determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of the this compound® formulation as a function of frequency.

Instrumentation:

-

A rotational rheometer capable of performing oscillatory measurements, with a cone-plate or parallel-plate geometry.

Methodology:

-

Sample Loading and Temperature Control: The sample is loaded and brought to the desired temperature as described in the steady-state viscosity measurement protocol.

-

Linear Viscoelastic Region (LVER) Determination: A strain sweep is performed at a constant frequency to identify the range of strain within which the material's response is linear (i.e., G' and G'' are independent of the applied strain). Subsequent frequency sweeps are conducted within this LVER.

-

Frequency Sweep: The sample is subjected to a sinusoidal oscillation at a constant, small-amplitude strain while the frequency is varied, typically from a low frequency (e.g., 0.01 Hz) to a high frequency (e.g., 100 Hz).[3]

-

Data Acquisition: The rheometer measures the resulting stress and the phase shift between the stress and strain signals.

-

Data Analysis: The storage modulus (G'), representing the elastic component (energy stored), and the loss modulus (G''), representing the viscous component (energy dissipated), are calculated as a function of frequency. The complex viscosity (η*), a measure of the total resistance to flow under oscillatory shear, is also determined.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Steady-State Shear Viscosity Measurement.

Caption: Workflow for Oscillatory Rheology Measurement.

References

- 1. Use of viscoelastic substance in ophthalmic surgery – focus on sodium hyaluronate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shear-Stress-Dependent Viscous Properties of Hyaluronic-Based Lubricants [mdpi.com]

- 3. The Analytical Scientist | Characterizing Opthalmic Viscosurgical Devices (OVDs) using a rotational rheometer [theanalyticalscientist.com]

- 4. Volume 6, Chapter 9. Ophthalmic Viscosurgical Devices (OVDs): Physical Characteristics and Clinical Applications [oculist.net]

- 5. Healon5 viscoadaptive formulation: Comparison to this compound and this compound GV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ophthalmic Viscosurgical Devices (OVDs) in Challenging Cases: a Review - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characteristics of Healon Hydrogels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of the Healon family of hydrogels. This compound products are sterile, nonpyrogenic, viscoelastic preparations of highly purified, non-inflammatory, high molecular weight sodium hyaluronate. They are widely utilized in ophthalmic surgery to maintain a deep anterior chamber, protect endothelial cells, and facilitate tissue manipulation. This document delves into the core physicochemical properties, experimental characterization methodologies, and biological interactions of these hydrogels.

Core Composition and Molecular Structure

This compound hydrogels are primarily composed of sodium hyaluronate, a linear polysaccharide of repeating disaccharide units of N-acetyl-D-glucosamine and D-glucuronic acid linked by alternating β-1,3 and β-1,4 glycosidic bonds. This high molecular weight polymer is a natural component of the extracellular matrix in connective, epithelial, and neural tissues. The sodium hyaluronate in this compound is typically derived from bacterial fermentation, ensuring a highly purified and non-inflammatory product.

The viscoelastic properties of this compound are a function of the concentration and molecular weight of the sodium hyaluronate, as well as the resulting physical entanglement of the polymer chains in solution. Unlike many synthetic hydrogels, this compound products are generally considered to be physically cross-linked, relying on these chain entanglements rather than chemical cross-linking agents. This is a critical distinction, as it influences their rheological behavior and biocompatibility. One study explicitly refers to this compound 5® as a "physically crosslinked HA-based hydrogel" in contrast to chemically crosslinked alternatives.

Below is a diagram illustrating the basic repeating disaccharide unit of hyaluronic acid.

Caption: Repeating disaccharide unit of hyaluronic acid.

Quantitative Physicochemical Properties

The various formulations of this compound are distinguished by their specific concentrations of sodium hyaluronate and their resulting molecular weights and rheological properties. These differences are tailored to provide specific handling characteristics for various surgical applications.

| Product | Sodium Hyaluronate Concentration | Average Molecular Weight (Daltons) | Viscosity at Zero Shear Rate (Pa·s) | Pseudoplasticity | Relaxation Time (sec) |

| This compound® | 10 mg/mL (1.0%) | 3,200,000 | 243 ± 5 | 173 ± 7 | 21 ± 3 |

| This compound® GV Pro | 18 mg/mL (1.8%) | 3,200,000 | 2451 ± 12 | 754 ± 10 | 83 ± 4 |

| Healon5® Pro | 23 mg/mL (2.3%) | Not Specified | 5525 ± 14 | 591 ± 6 | 88 ± 6 |

| This compound® EndoCoat | 30 mg/mL (3.0%) | ~800,000 | Approx. 50,000 cP (~50 Pa·s) | Not Specified | Not Specified |

Rheological Characteristics

The rheological properties of this compound hydrogels are critical to their function as ophthalmic viscosurgical devices (OVDs). These properties, including viscosity, elasticity, and pseudoplasticity, determine the hydrogel's ability to maintain space, absorb stress, and be easily injected and removed from the eye.

Viscosity is a measure of a fluid's resistance to flow. This compound products exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases as the shear rate increases. This property, also known as pseudoplasticity , is advantageous as it allows for high viscosity at low shear rates (maintaining the anterior chamber) and low viscosity at high shear rates (ease of injection through a cannula).

Elasticity , quantified by the storage modulus (G'), represents the ability of the material to store deformational energy and return to its original shape after stress is removed. The viscous modulus (G''), or loss modulus, represents the material's tendency to flow and dissipate energy. In this compound hydrogels, the elastic modulus is typically higher than the viscous modulus, indicating a predominantly elastic, gel-like behavior.

The "viscoadaptive" nature of Healon5 is a notable rheological feature. At low shear rates, it behaves as a highly viscous, cohesive material, while at higher shear rates, it fractures and behaves more like a dispersive OVD.

The diagram below illustrates the general relationship between viscosity and shear rate for a pseudoplastic fluid like this compound.

Caption: Shear-thinning behavior of this compound hydrogels.

Experimental Protocols

The characterization of this compound hydrogels relies on a suite of established experimental techniques.

Rheological Analysis

Objective: To determine the viscoelastic properties of the hydrogel, including storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of shear rate and frequency.

Methodology:

-

Instrumentation: A rotational rheometer (e.g., Anton Paar MCR series, TA Instruments AR-G2) is used. A cone-plate or parallel-plate geometry is typically employed.

-

Sample Preparation: A sample of the this compound hydrogel is carefully loaded onto the lower plate of the rheometer, ensuring no air bubbles are trapped. The upper geometry is lowered to a defined gap height.

-

Oscillatory Testing (Frequency Sweep):

-

A small, sinusoidal strain is applied to the sample over a range of frequencies (e.g., 0.1 to 100 rad/s).

-

The resulting stress and the phase shift between the stress and strain are measured to calculate G' and G''.

-

This test is performed within the linear viscoelastic region (LVER), which is predetermined by a strain sweep test.

-

-

Steady Shear Testing (Flow Curve):

-

A continuous rotational shear rate is applied to the sample, typically ranging from low (e.g., 0.001 s⁻¹) to high (e.g., 1000 s⁻¹) shear rates.

-

The shear stress is measured, and the viscosity is calculated as a function of the shear rate.

-

The workflow for rheological characterization is depicted below.

Caption: Workflow for rheological characterization.

Molecular Weight Determination

Objective: To determine the average molecular weight of the sodium hyaluronate polymer.

Methodology:

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for determining the absolute molar mass and size of polymers without the need for column calibration with standards of the same polymer type.

-

The this compound sample is dissolved in an appropriate mobile phase and injected into a size exclusion chromatography system.

-

The eluent passes through a multi-angle light scattering detector and a refractive index detector.

-

The data from these detectors are used to calculate the absolute molecular weight.

-

Biological Interactions and Signaling Pathways

Hyaluronic acid, the primary component of this compound, is not merely an inert space-filler but an active biomolecule that can interact with cells and modulate their behavior. These interactions are primarily mediated through cell surface receptors.

Receptor Binding

The main cell surface receptors for hyaluronic acid are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM) . These receptors are expressed on a variety of cell types, including those in ocular tissues. The binding of hyaluronic acid to these receptors can initiate intracellular signaling cascades.

Downstream Signaling

While specific studies on the signaling pathways directly activated by this compound products are limited, the general mechanisms of hyaluronic acid-mediated signaling are well-documented. Binding of hyaluronic acid to its receptors can trigger a variety of downstream pathways, including:

-

Rho-GTPase Signaling: This pathway is involved in regulating the actin cytoskeleton, cell adhesion, and cell motility.

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a key mediator of integrin signaling and plays a role in cell survival, proliferation, and migration.

-

Transforming Growth Factor-β (TGF-β) Signaling: Hyaluronic acid can influence TGF-β signaling, which is involved in a wide range of cellular processes, including inflammation and fibrosis.

The diagram below provides a simplified overview of the general signaling pathways initiated by hyaluronic acid.

Caption: General hyaluronic acid signaling pathways.

Applications in Drug Development

The well-characterized and biocompatible nature of this compound hydrogels makes them attractive candidates for drug delivery applications. Their viscoelastic properties can be leveraged to provide sustained release of therapeutic agents at the site of administration. Studies have explored the use of this compound and this compound 5 as a drug release system for hydrophilic steroids, demonstrating the potential for extended drug delivery. The physical entanglement of the hyaluronic acid chains can create a tortuous path for drug diffusion, thereby prolonging the release profile.

Conclusion

This compound hydrogels are sophisticated biomaterials with well-defined structural and rheological characteristics. Their primary component, high molecular weight sodium hyaluronate, forms a physically entangled network that imparts the desired viscoelastic properties for ophthalmic surgery. Understanding these properties, the methodologies for their characterization, and their interactions with biological systems is crucial for their effective use and for the development of next-generation ophthalmic therapies and drug delivery systems. Further research into the specific signaling pathways modulated by different this compound formulations will provide deeper insights into their biological effects and may open new avenues for their therapeutic application.

Healon as a Biomaterial for Regenerative Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Healon, a sterile, non-pyrogenic, viscoelastic preparation of highly purified, high molecular weight sodium hyaluronate, has long been a staple in ophthalmic surgery.[1] Its inherent biocompatibility, biodegradability, and viscoelastic properties make it an increasingly attractive biomaterial for a wide array of applications in regenerative medicine. This technical guide provides an in-depth exploration of this compound and its underlying component, hyaluronic acid (HA), as a versatile platform for tissue engineering, cell therapy, and drug delivery. We will delve into its physicochemical properties, detail experimental protocols for its use in creating hydrogel scaffolds, and elucidate the key signaling pathways it modulates to promote tissue regeneration.

Introduction to this compound and Hyaluronic Acid in Regenerative Medicine

This compound is a specific formulation of sodium hyaluronate, the sodium salt of hyaluronic acid (HA).[1] HA is a naturally occurring, non-sulfated glycosaminoglycan and a major component of the extracellular matrix (ECM) in many tissues, including skin, synovial fluid, and the vitreous humor of the eye.[1] Its remarkable water-retaining capacity, coupled with its viscoelastic nature, contributes to the lubrication, hydration, and structural integrity of these tissues.

In the context of regenerative medicine, these intrinsic properties are leveraged to create biomimetic scaffolds that can support cell growth, differentiation, and tissue formation.[2] Modified HA-based hydrogels can be engineered to have tunable mechanical properties, degradation rates, and the ability to deliver therapeutic agents, making them a highly adaptable tool for researchers.

Physicochemical and Biomechanical Properties of this compound Formulations